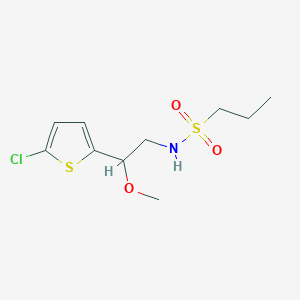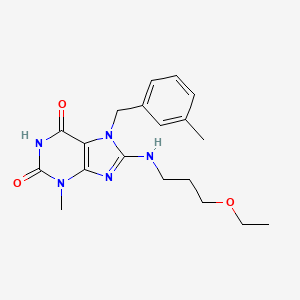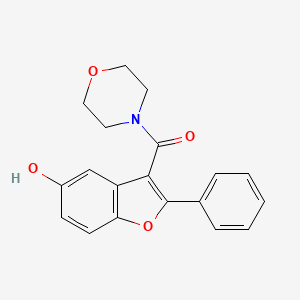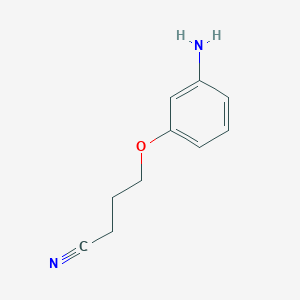
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide, also known as ML277, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of sulfonylureas and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel plays a crucial role in regulating insulin secretion in pancreatic beta cells, and its activation leads to an increase in insulin secretion and glucose uptake. In addition, this compound has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including enhanced insulin secretion, improved glucose homeostasis, and anticonvulsant activity. In addition, this compound has also been found to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Advantages and Limitations for Lab Experiments
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide has several advantages for lab experiments, including its high selectivity for the KATP channel, its ability to activate the channel in a dose-dependent manner, and its low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the research on N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide. One potential direction is to explore its therapeutic potential in other diseases, such as neurodegenerative disorders and cancer. Another direction is to develop more potent and selective analogs of this compound that can be used as therapeutic agents. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cellular pathways.
Synthesis Methods
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide involves a multi-step process that starts with the reaction of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine to form an amide intermediate. This intermediate is then treated with chlorosulfonyl isocyanate to yield the final product, this compound.
Scientific Research Applications
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, epilepsy, and cardiovascular diseases. It has been shown to selectively activate the KATP channel in pancreatic beta cells, leading to enhanced insulin secretion and glucose homeostasis. In addition, this compound has also been found to exhibit anticonvulsant activity by modulating the activity of GABA-A receptors. Furthermore, this compound has been reported to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3S2/c1-3-6-17(13,14)12-7-8(15-2)9-4-5-10(11)16-9/h4-5,8,12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBSUYPCNKWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=C(S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)


![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)

![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)

![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)